N-[2-(1H-indol-3-yl)ethyl]propan-2-amine
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]propan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities. This compound is structurally related to tryptamine, a naturally occurring monoamine alkaloid found in plants, fungi, and animals. Tryptamine derivatives play crucial roles in the human body, particularly in the central nervous system, where they act as neurotransmitters and neuromodulators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]propan-2-amine typically involves the reaction of tryptamine with various reagents. One common method is the reaction between tryptamine and a suitable alkylating agent under basic conditions. For example, the reaction between tryptamine and 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]propan-2-amine has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential role in neurotransmission and neuromodulation due to its structural similarity to tryptamine and serotonin.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system and its potential as a precursor for drug development.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]propan-2-amine involves its interaction with specific molecular targets and pathways in the body. Due to its structural similarity to tryptamine, it may interact with serotonin receptors and other neurotransmitter receptors in the central nervous system. This interaction can modulate various physiological processes, including mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring monoamine alkaloid with similar structural features.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms, structurally related to tryptamine.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]propan-2-amine is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,14-15H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCRVKNKLPEDCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275484 | |
Record name | N-[2-(1H-indol-3-yl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14121-10-9 | |
Record name | N-[2-(1H-indol-3-yl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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